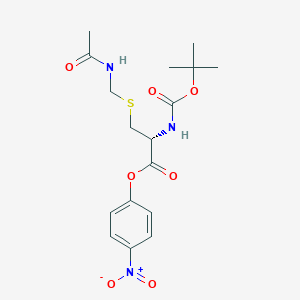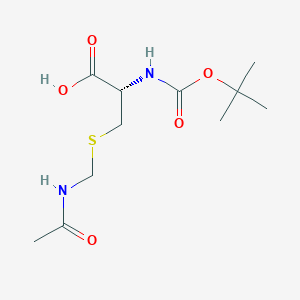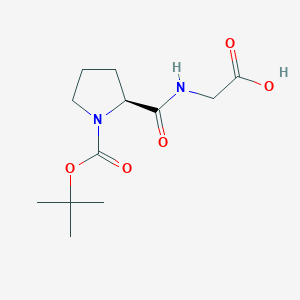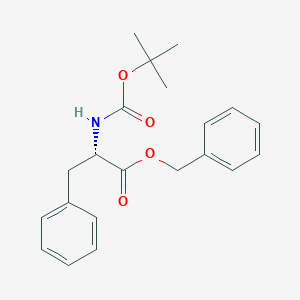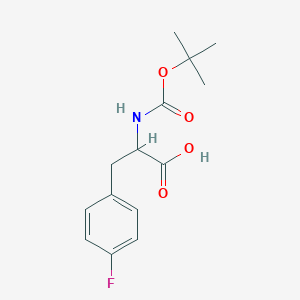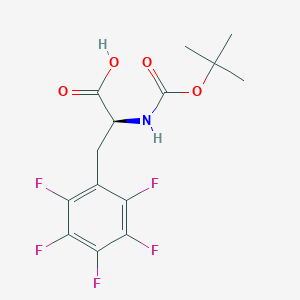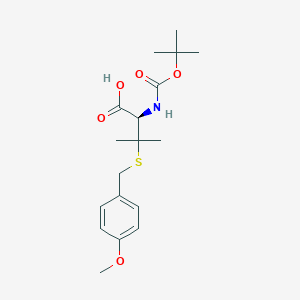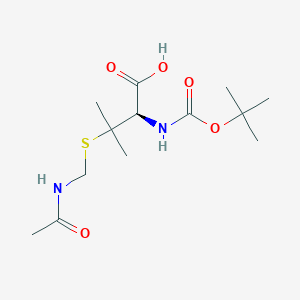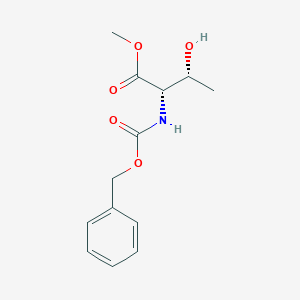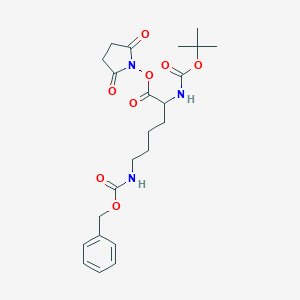
Boc-Lys(Z)-OSu
Descripción general
Descripción
Boc-Lys(Z)-OSu, also known as N-α-t.-Boc-N-ε-benzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, is a protected amino acid derivative used in peptide synthesis. It consists of a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a benzyloxycarbonyl (Z) protecting group on the ε-amino group of the lysine side chain. The N-hydroxysuccinimide ester (OSu) is a reactive group that facilitates the coupling of the protected lysine to other amino acids or peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Z)-OSu typically involves the protection of the lysine amino acid followed by the activation of the carboxyl group with N-hydroxysuccinimide. The process can be summarized as follows:
Protection of Lysine: The α-amino group of lysine is protected with a tert-butyloxycarbonyl (Boc) group, and the ε-amino group is protected with a benzyloxycarbonyl (Z) group. This is achieved by reacting lysine with tert-butyl chloroformate and benzyl chloroformate in the presence of a base such as triethylamine.
Activation with N-hydroxysuccinimide: The protected lysine is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester (OSu).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Lys(Z)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Boc and Z protecting groups can be removed under specific conditions. Boc groups are typically removed using mild acidic conditions, while Z groups are removed using catalytic hydrogenation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and peptide coupling reagents such as DCC or N,N’-diisopropylcarbodiimide (DIC). The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection Reactions: Boc groups are removed using trifluoroacetic acid (TFA) in DCM, while Z groups are removed using hydrogen gas and a palladium catalyst.
Major Products Formed
Peptide Bonds: The primary product formed from substitution reactions is a peptide bond between the lysine residue and another amino acid or peptide.
Free Amino Groups: Deprotection reactions yield free amino groups, which can further participate in peptide synthesis.
Aplicaciones Científicas De Investigación
Boc-Lys(Z)-OSu is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The protected lysine allows for selective coupling and deprotection steps, facilitating the assembly of complex peptide sequences.
Drug Development: this compound is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in the synthesis of therapeutic peptides.
Bioconjugation: The reactive N-hydroxysuccinimide ester group allows for the conjugation of peptides to other biomolecules, such as proteins, antibodies, and nucleic acids. This is useful in the development of targeted drug delivery systems and diagnostic tools.
Material Science: this compound is used in the synthesis of peptide-based materials, such as hydrogels and nanomaterials, which have applications in tissue engineering and regenerative medicine.
Mecanismo De Acción
The mechanism of action of Boc-Lys(Z)-OSu involves the formation of peptide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive and readily reacts with nucleophiles, such as the amino groups of other amino acids or peptides. This leads to the formation of stable amide bonds, which are the basis of peptide and protein structures.
Comparación Con Compuestos Similares
Boc-Lys(Z)-OSu can be compared with other similar compounds, such as:
Boc-Lys(Z)-OH: This compound has a similar structure but lacks the N-hydroxysuccinimide ester group. It is used as a protected lysine building block in peptide synthesis but requires additional activation steps for coupling.
Boc-Lys(2-Cl-Z)-OH: This compound has a chloro-substituted benzyloxycarbonyl protecting group, which provides increased stability compared to the Z group. It is used in peptide synthesis where enhanced stability is required.
Fmoc-Lys(Z)-OSu: This compound has a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the Boc group. It is used in Fmoc-based solid-phase peptide synthesis, offering an alternative protection strategy.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O8/c1-23(2,3)33-22(31)25-17(20(29)34-26-18(27)12-13-19(26)28)11-7-8-14-24-21(30)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLICOCXPNQJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955953 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-[(benzyloxy)(hydroxy)methylidene]-N~2~-[tert-butoxy(hydroxy)methylidene]lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34404-36-9 | |
| Record name | Benzyl (S)-(5-(((1,1-dimethylethoxy)carbonyl)amino)-6-((2,5-dioxo-1-pyrrolidinyl)oxy)-6-oxohexyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034404369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-[(benzyloxy)(hydroxy)methylidene]-N~2~-[tert-butoxy(hydroxy)methylidene]lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl (S)-[5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


